1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16F2N6O2 and its molecular weight is 398.374. The purity is usually 95%.
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Scientific Research Applications
Met Kinase Superfamily Inhibition
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors illustrates the potential application of similar compounds in targeting cancer. These inhibitors showed improved enzyme potency and selectivity, leading to significant tumor stasis in cancer models, highlighting their potential therapeutic applications in oncology (G. M. Schroeder et al., 2009).
Advanced Material Synthesis
Aromatic polyamides with ether and bulky fluorenylidene groups were synthesized, demonstrating excellent solubility, thermal stability, and mechanical properties. These polyamides, derived from diphenylfluorene-based aromatic compounds, have applications in creating high-performance materials due to their robust physical properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Orexin Receptor Mechanisms in Compulsive Behavior
Research on compounds selectively targeting orexin receptors, like the evaluation of GSK1059865, JNJ-10397049, and SB-649868, in models of binge eating in female rats, underscores the potential of similar molecules in studying and possibly treating compulsive food consumption and other disorders with a compulsive component. This research avenue is significant for understanding and managing conditions such as binge eating disorder and potentially other compulsive behaviors (L. Piccoli et al., 2012).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O2/c20-13-4-6-15(7-5-13)26-11-12(8-18(26)28)19(29)22-10-17-23-24-25-27(17)16-3-1-2-14(21)9-16/h1-7,9,12H,8,10-11H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEZBFDNXHVIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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